molecular formula C15H23N3O2 B2863492 (S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate CAS No. 256527-12-5

(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate

Cat. No. B2863492
CAS RN: 256527-12-5
M. Wt: 277.368
InChI Key: RHHIPAUQALUPAC-ZDUSSCGKSA-N
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Description

The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, yield, and IR spectra can be obtained experimentally .

Scientific Research Applications

Hydrogen Bond Studies

A study by Baillargeon, Lussier, and Dory (2014) investigated the hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners. This research, involving compounds related to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," highlighted the significance of the orientation of carbamate and amide dipoles in molecular structure and their impact on the molecule's electric dipole moment, contributing to the understanding of molecular interactions and assembly in organic chemistry (Baillargeon, Lussier, & Dory, 2014).

Lithiation and Functionalization

Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl) pivalamide and related compounds, including tert-butyl N-(pyridin-3-ylmethyl)carbamate. This study is crucial for understanding the regioselective functionalization of pyridine derivatives, offering insights into synthetic strategies for modifying compounds like "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate" for pharmaceutical and material science applications (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Synthesis and Drug Intermediates

A process development study by Li et al. (2012) described a scalable synthesis method for an intermediate structurally similar to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," emphasizing its application in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This highlights the compound's relevance in the synthesis of therapeutic agents and the importance of efficient synthesis methods for complex organic molecules (Li et al., 2012).

Catalytic Applications

Research on (pyrazol-1-ylmethyl)pyridine nickel complexes by Ojwach et al. (2009) explored their use as catalysts for ethylene oligomerization and unusual Friedel−Crafts alkylation. While not directly involving "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," this study underscores the potential of pyridine-based compounds in catalysis, suggesting avenues for research into the catalytic capabilities of similar compounds (Ojwach, Guzei, Benade, Mapolie, & Darkwa, 2009).

Environmental Applications

The work by Zong and Thummel (2005) on a new family of Ru complexes for water oxidation, while not directly related to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," illustrates the broader implications of research on pyridine derivatives in environmental chemistry, particularly in the context of renewable energy and water purification technologies (Zong & Thummel, 2005).

Future Directions

The future directions in the research and application of pyridine derivatives are vast. They are often used in the synthesis of pharmaceuticals and other biologically active compounds, and new methods for their synthesis are continually being explored .

properties

IUPAC Name

tert-butyl N-[(3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-8-18(11-13)10-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHIPAUQALUPAC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate

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